2-Bromopropane-1,1,1-d3

Isotope Dilution Mass Spectrometry GC-MS LC-MS

2-Bromopropane-1,1,1-d3 is a site-specifically deuterated alkyl halide (molecular formula CD3CH(Br)CH3, MW 126.01 g/mol) where three hydrogen atoms on the terminal methyl group are replaced by deuterium. It serves as a stable isotope-labeled analog of 2-bromopropane (CAS 75-26-3), primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of 2-bromopropane in environmental, biological, and pharmaceutical matrices.

Molecular Formula C3H7B
Molecular Weight 126.01 g/mol
CAS No. 688361-45-7
Cat. No. B1485390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopropane-1,1,1-d3
CAS688361-45-7
Molecular FormulaC3H7B
Molecular Weight126.01 g/mol
Structural Identifiers
SMILESCC(C)Br
InChIInChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3
InChIKeyNAMYKGVDVNBCFQ-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopropane-1,1,1-d3 (CAS 688361-45-7): Deuterated Alkyl Bromide for Isotope Dilution Mass Spectrometry and Mechanistic Studies


2-Bromopropane-1,1,1-d3 is a site-specifically deuterated alkyl halide (molecular formula CD3CH(Br)CH3, MW 126.01 g/mol) where three hydrogen atoms on the terminal methyl group are replaced by deuterium . It serves as a stable isotope-labeled analog of 2-bromopropane (CAS 75-26-3), primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of 2-bromopropane in environmental, biological, and pharmaceutical matrices . The isotopic enrichment is specified at 98 atom % D, ensuring minimal interference from unlabeled species .

Why Generic Substitution with Unlabeled 2-Bromopropane Fails in Quantitative Analytical Workflows


In mass spectrometry-based quantification, using unlabeled 2-bromopropane as a surrogate internal standard is analytically invalid. The native analyte and an unlabeled surrogate share identical retention times and mass spectral fragmentation patterns, leading to ion suppression, signal overlap, and the inability to correct for matrix effects or sample preparation losses. Deuterated analogs like 2-bromopropane-1,1,1-d3 circumvent these issues through a mass shift (+3 Da), allowing the mass spectrometer to distinguish the internal standard from the target analyte in the same chromatographic run. This enables precise isotope dilution quantification and robust method validation [1]. Furthermore, substitution with alternative alkyl bromides (e.g., 1-bromopropane) introduces different physicochemical properties and chromatographic behavior, invalidating co-elution assumptions and introducing systematic bias [2].

2-Bromopropane-1,1,1-d3: Quantitative Differentiation from Unlabeled and Alternative Deuterated Analogs


Mass Spectrometry Quantification Accuracy: +3 Da Mass Shift Enables Unambiguous Analyte Differentiation

When compared to unlabeled 2-bromopropane (MW 122.99 g/mol), 2-Bromopropane-1,1,1-d3 (MW 126.01 g/mol) exhibits a +3.02 Da mass shift for the molecular ion cluster (from m/z 122/124 to m/z 125/127). This allows a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to independently monitor transitions for the analyte and the internal standard without cross-talk . This mass difference is sufficient for baseline resolution in both low-resolution (GC-MS) and high-resolution (LC-HRMS) instruments, a fundamental requirement for accurate isotope dilution quantification [1].

Isotope Dilution Mass Spectrometry GC-MS LC-MS Quantitative Analysis

Isotopic Enrichment: 98 atom% D Ensures Minimal Unlabeled Interference in Quantitation

The specified isotopic enrichment of 2-Bromopropane-1,1,1-d3 is 98 atom% D . This is comparable to the enrichment of the fully deuterated analog, 2-Bromopropane-d7, which is also specified at 98 atom% D . While the degree of enrichment is similar, the key differentiation lies in the site-specific labeling pattern of the d3 compound (terminal methyl group). This partial deuteration provides a lower molecular weight (126.01 vs. 129.89 for d7) and a simpler isotopic distribution, which can reduce spectral complexity and potential for isobaric interference in certain MS/MS workflows. The 2% residual protium is negligible for most applications but should be accounted for in high-precision isotope dilution calculations .

Isotopic Purity Deuterium Enrichment Analytical Standard

Chromatographic Behavior: Predicted LogP 2.03 Ensures Co-Elution with Native Analyte

For an internal standard to effectively correct for matrix effects and ionization variability, it must co-elute with the target analyte. The predicted octanol-water partition coefficient (LogP) for 2-Bromopropane-1,1,1-d3 is 2.03 [1]. This value is identical to the predicted LogP for unlabeled 2-bromopropane (2.03) [1]. This predicted similarity in lipophilicity indicates that the deuterated analog will exhibit near-identical retention behavior on reversed-phase liquid chromatography (RP-HPLC) columns and comparable partitioning in gas chromatography, fulfilling a fundamental requirement for a robust internal standard. Any significant deviation in LogP would introduce differential matrix effects and compromise quantification accuracy.

Chromatography LogP Retention Time Method Validation

Kinetic Isotope Effect Probe: Specific Methyl Labeling Enables Secondary KIE Measurements

Deuterium substitution on the methyl group of 2-bromopropane enables the investigation of secondary kinetic isotope effects (KIE) in elimination (E2) and nucleophilic substitution (SN2) reactions. In the E2 reaction of 2-bromopropane with sodium ethoxide, the rate of the unlabeled compound is approximately 6.7 times faster than that of its fully deuterated counterpart [1]. While this specific value is derived from a fully deuterated analog, the site-specific d3 labeling allows researchers to isolate and quantify the secondary KIE arising specifically from the methyl hydrogens, providing mechanistic insights into transition state geometry and bond rehybridization. This capability is not offered by the unlabeled compound and is distinct from the applications of perdeuterated (d7) analogs which provide a composite primary and secondary KIE [2].

Kinetic Isotope Effect Reaction Mechanism Physical Organic Chemistry E2 Elimination

2-Bromopropane-1,1,1-d3: Evidence-Based Application Scenarios for Research and Industrial Procurement


Quantitative GC-MS Analysis of 2-Bromopropane in Biological and Environmental Matrices

This compound is the recommended internal standard for the accurate quantification of 2-bromopropane in urine, blood, or environmental water samples using GC-MS. The +3 Da mass shift ensures complete separation from the analyte signal, while the identical LogP (2.03) ensures co-elution, correcting for matrix effects and sample preparation variability. This is critical for occupational exposure biomonitoring and environmental compliance testing [1].

Internal Standard for LC-MS/MS Quantification in Pharmaceutical and Metabolite Analysis

In drug metabolism and pharmacokinetic (DMPK) studies, 2-bromopropane-1,1,1-d3 serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 2-bromopropane as a residual solvent or synthetic impurity in active pharmaceutical ingredients (APIs). The high isotopic enrichment (98 atom% D) ensures minimal interference, enabling precise quantification at trace levels as required by ICH Q3C guidelines [1].

Mechanistic Elucidation of SN2 and E2 Reactions via Secondary Kinetic Isotope Effects

Academic and industrial research laboratories engaged in physical organic chemistry utilize this site-specifically labeled compound to measure secondary deuterium kinetic isotope effects. By comparing reaction rates of the d3-labeled compound against unlabeled 2-bromopropane, researchers can deconvolute the contributions of methyl group rehybridization to the overall reaction barrier, providing fundamental insights into transition state structure [2].

Metabolic Tracing Studies in Toxicology Research

The specific deuterium labeling on the terminal methyl group allows researchers to track the metabolic fate of the isopropyl moiety in in vitro and in vivo toxicology studies. By using LC-MS to monitor the distinct mass of the d3-labeled metabolites, the pathways of 2-bromopropane biotransformation (e.g., glutathione conjugation, oxidation) can be elucidated with high specificity, distinguishing them from endogenous compounds [1].

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